The synthesis of FH535 sodium salt typically involves multi-step organic reactions. While specific proprietary methods may vary among manufacturers, the general synthetic route includes:
For instance, one reported method involves the nitration of an aromatic compound followed by a series of coupling reactions to introduce the required substituents .
The molecular structure of FH535 sodium salt features a complex arrangement that allows it to interact with specific proteins involved in cell signaling. The compound has a core structure that includes:
The structural formula can be represented as follows:
Data from crystallographic studies may reveal bond lengths, angles, and spatial orientation critical for its biological activity .
FH535 sodium salt primarily functions by inhibiting the Wnt/β-catenin signaling pathway through competitive binding to β-catenin. Key reactions include:
Experimental results demonstrate that treatment with FH535 leads to significant changes in cell cycle progression and decreases in markers associated with cancer cell survival .
The mechanism of action of FH535 sodium salt involves several steps:
Studies have shown that this mechanism effectively reduces tumor growth in preclinical models .
FH535 sodium salt exhibits several noteworthy physical and chemical properties:
Chemical analyses often include assessments of purity using high-performance liquid chromatography and spectroscopic methods such as nuclear magnetic resonance spectroscopy .
FH535 sodium salt has multiple scientific applications, particularly in cancer research:
FH535 sodium salt exerts potent anticancer effects primarily through selective inhibition of the canonical Wnt/β-catenin pathway. This pathway exhibits constitutive activation in diverse carcinomas due to mutations in Adenomatous Polyposis Coli (APC), AXIN, or β-catenin (CTNNB1) genes, leading to nuclear accumulation of β-catenin and transcriptional dysregulation [1] [7]. FH535 disrupts this cascade via two interconnected molecular mechanisms:
FH535 directly inhibits the protein-protein interaction between β-catenin and T-Cell-Specific Factor/Lymphoid Enhancer-Binding Factor transcription factors in the nucleus. Biochemical analyses demonstrate that FH535 binds to the Armadillo repeat domain of β-catenin, thereby sterically hindering its association with T-Cell-Specific Factor. This disruption prevents transcriptional initiation at Wnt-responsive elements [2]. In colon cancer models (HT29/SW480 cells), FH535 (20 μM, 48h) reduced β-catenin/T-Cell-Specific Factor complex occupancy on target gene promoters by >60%, as quantified by chromatin immunoprecipitation assays [2].
Concomitantly, FH535 diminishes β-catenin nuclear shuttling by modulating upstream regulators. In hepatocellular carcinoma (HepG2 cells), FH535 (10–20 μg/ml, 48h) reduced cytosolic β-catenin by 50–70% and nuclear β-catenin by 65–80% via western blotting of fractionated proteins. This occurred through reactivation of the β-catenin destruction complex, evidenced by 2.5-fold increased phosphorylation of β-catenin at Ser³³/³⁷/Thr⁴¹ residues [1]. Consequently, FH535 downregulates oncogenic β-catenin target genes:
Table 1: FH535-Mediated Suppression of Key Wnt/β-Catenin Target Genes
| Gene | Function | Reduction | Cancer Model |
|---|---|---|---|
| Cyclin D1 | Cell cycle progression | 70–80% (mRNA/protein) | Colon cancer (HT29) |
| c-MYC | Proliferation/metabolism | 60–75% (mRNA/protein) | Hepatocellular (HepG2) |
| Survivin | Apoptosis inhibition | 55–65% (protein) | Pancreatic cancer |
| Inducible Nitric Oxide Synthase | Nitric oxide production | 70% (mRNA) / 65% (NO) | Hepatocellular (HepG2) |
Notably, nitric oxide synthase and nitric oxide reductions impair survival signaling in hepatocellular carcinoma [1]. The cumulative effect is G₁/S cell cycle arrest and apoptosis.
FH535 exhibits paradoxical modulation of Peroxisome Proliferator-Activated Receptors, acting as a partial agonist at low concentrations (<5 μM) and a competitive antagonist at therapeutic concentrations (>10 μM). It binds the ligand-binding domain of Peroxisome Proliferator-Activated Receptor Gamma and Peroxisome Proliferator-Activated Receptor Delta, displacing natural ligands (e.g., prostaglandin J₂) and synthetic agonists (e.g., rosiglitazone) [2] [8]. Crucially, FH535 impedes recruitment of coactivators essential for transcriptional activity:
Table 2: FH535 Regulation of Peroxisome Proliferator-Activated Receptor Isoforms and Target Genes
| Peroxisome Proliferator-Activated Receptor Isoform | FH535 Activity | Coregulator Impact | Regulated Genes (Change) |
|---|---|---|---|
| Gamma | Antagonism | ↓ CREB-Binding Protein (80%) | ADIPOQ (↓70%), FABP4 (↓65%) |
| Delta | Antagonism | ↓ Nuclear Receptor Coactivator 1 (75%) | ANGPTL4 (↓60%), PDK4 (↓55%) |
This dual Peroxisome Proliferator-Activated Receptor modulation contributes to FH535’s metabolic reprogramming effects, suppressing lipogenic and angiogenic pathways in pancreatic and colon cancers [3] [8].
FH535 reverses epithelial-to-mesenchymal transition, a critical process in metastasis, by coordinately regulating cadherin expression and mesenchymal transcription factors:
In pancreatic and colon cancer models, FH535 (10 μM, 72h) restores epithelial phenotypes by:
These changes correlate with functional impairment:
Table 3: FH535 Effects on Epithelial-to-Mesenchymal Transition Markers
| Marker | Change | Magnitude | Functional Consequence |
|---|---|---|---|
| E-Cadherin | ↑ | 3.5-fold | Enhanced cell adhesion |
| Vimentin | ↓ | 60–70% | Loss of cytoskeletal plasticity |
| Snail | ↓ | 55–65% | Reduced invasion transcription |
| Matrix Metalloproteinase 9 | ↓ | 75% | Impaired extracellular matrix degradation |
FH535’s efficacy extends beyond canonical targets through multi-pathway modulation:
These interactions position FH535 as a multi-functional inhibitor capable of disrupting oncogenic signaling networks across cancer types.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6